|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.OO.Cl.C(=O)([O-])[O-:13].[Na+].[Na+]>C(O)(=O)C.N1C=CC=CC=1>[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][N:6]=1)=[O:13] |f:3.4.5|

|

|

Name

|

|

|

Quantity

|

21.8 g

|

|

Type

|

reactant

|

|

Smiles

|

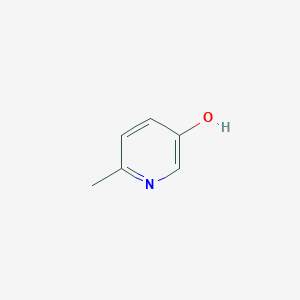

OC=1C=CC(=NC1)C

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated in an oil bath at 80°-85° C.

|

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 3 h at the same temperature

|

|

Duration

|

3 h

|

|

Type

|

CUSTOM

|

|

Details

|

Excess solvent was removed in vacuo

|

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of acetone, which

|

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

|

Type

|

CUSTOM

|

|

Details

|

Without further purification, 200 mL of acetic anhydride

|

|

Type

|

ADDITION

|

|

Details

|

was added to the solid

|

|

Type

|

STIRRING

|

|

Details

|

with stirring in an oil bath for 2 h

|

|

Duration

|

2 h

|

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

|

Type

|

CUSTOM

|

|

Details

|

excess acetic anhydride was removed by high vacuum distillation

|

|

Type

|

CUSTOM

|

|

Details

|

The black oily material obtained

|

|

Type

|

CUSTOM

|

|

Details

|

(hydrolysis at higher temperature

|

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 300 mL of diethylether

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ether extracts were dried (MgSO4)

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

|

Type

|

CUSTOM

|

|

Details

|

to leave a solid material in a small mount of oil

|

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C1=NC=C(C=C1)O

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.8 g | |

| YIELD: PERCENTYIELD | 32% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |